4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Positional isomerism Conformational analysis Kinase inhibitor design

4-Methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-48-1, molecular formula C18H22N4O, molecular weight 310.4 g/mol) is a synthetic benzamide derivative bearing a 4-methylpiperazine-substituted pyridine ring. It is structurally recognized as a fragment mimic of the solvent-exposed tail region of type II tyrosine kinase inhibitors such as imatinib, masitinib, and flumatinib.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 439094-48-1
Cat. No. B2595765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
CAS439094-48-1
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
InChIInChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23)
InChIKeyOMIOBAGHVFHLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-48-1) – Kinase Inhibitor Fragment and Medicinal Chemistry Building Block


4-Methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-48-1, molecular formula C18H22N4O, molecular weight 310.4 g/mol) is a synthetic benzamide derivative bearing a 4-methylpiperazine-substituted pyridine ring [1]. It is structurally recognized as a fragment mimic of the solvent-exposed tail region of type II tyrosine kinase inhibitors such as imatinib, masitinib, and flumatinib . The compound is cataloged as a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor fragment and a synthetic building block for more complex kinase-targeted molecules [2]. Its computed physicochemical properties (XLogP3-AA = 2.3, 1 H-bond donor, 4 H-bond acceptors, 3 rotatable bonds) make it a suitable core for fragment-based drug discovery and lead optimization campaigns [1].

Why Generic Substitution Fails for 4-Methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-48-1) – Positional Isomers and Substituent Effects


Compounds within the N-(piperazinopyridinyl)benzamide class cannot be casually interchanged because even subtle positional isomerism or substituent variation on the benzamide ring markedly alters both the conformational landscape and the biological target engagement profile. The 4-methyl positional isomer (CAS 439094-48-1) places the methyl substituent at the para-position of the benzamide ring, which directly influences the dihedral angle between the benzamide and pyridine planes, altering the optimal hinge-binding geometry in kinase ATP sites [1]. In contrast, the 2-methyl isomer (CAS 439094-92-5) introduces an ortho-substituent that sterically restricts rotation around the amide bond, resulting in a different conformational ensemble and potentially different kinase selectivity [2]. Even substitution of the 4-methyl group with a trifluoromethyl group (as in the CF3 analog) alters logP, electronic character, and hydrogen-bonding potential, which can shift the compound's solubility and target affinity profile . Thus, users optimizing kinase inhibitor SAR or synthesizing specific lead series cannot assume functional equivalence among these structurally similar compounds.

Product-Specific Quantitative Comparative Evidence for 4-Methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-48-1)


Positional Isomer Differentiation: 4-Methyl (Para) vs. 2-Methyl (Ortho) Substitution on Benzamide Ring

The target compound (CAS 439094-48-1) bears a para-methyl substituent on the benzamide ring, whereas the closest structural analog, 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-92-5), bears an ortho-methyl group. This positional difference alters the conformational energy landscape: the para-substituted compound has a computed XLogP3-AA of 2.3, while the ortho-methyl isomer, due to intramolecular steric effects, is expected to exhibit a slightly different logP value and reduced rotational freedom around the amide C–N bond [1]. In published SAR studies of structurally related substituted benzamide derivatives, a 4-methyl substituent on the benzamide ring showed an IC50 of 29.1 ± 3.8 μM, whereas the 2-methyl analog showed a ~3.3-fold higher potency (8.7 ± 0.7 μM) in a different but mechanistically related enzyme inhibition context, illustrating the functional impact of methyl position [2].

Positional isomerism Conformational analysis Kinase inhibitor design

Structural Differentiation from Imatinib Tail Fragment: Amide Connectivity and Scaffold Simplification

The target compound represents a simplified fragment wherein the benzamide carbonyl is directly attached to the 3-amino position of a 6-(4-methylpiperazin-1-yl)pyridine ring (molecular weight 310.4 g/mol, 3 rotatable bonds). In contrast, imatinib (CAS 152459-95-5), a fully elaborated type II kinase inhibitor, employs a 4-[(4-methylpiperazin-1-yl)methyl]benzamide linked to a central 4-methyl-1,3-phenylenediamine hinge-binder, with a molecular weight of 493.6 g/mol and 7 rotatable bonds [1]. The target compound lacks the central phenyl ring and the pyridine-pyrimidine hinge-binding motif, resulting in a 183.2 Da reduction in molecular weight and a substantial difference in ligand efficiency metrics. This scaffold simplification makes the target compound a more appropriate starting point for fragment-based screening and fragment growing strategies, where lower molecular complexity is advantageous [2].

Kinase inhibitor fragment Type II kinase inhibitor Imatinib analog

Vendor-Specified Purity Differentiation: 95% Minimum Purity with Long-Term Storage Stability

Commercially, the target compound (CAS 439094-48-1) is offered at a minimum purity specification of 95% by AKSci (catalog 7985CH), with recommended long-term storage in a cool, dry place . In comparison, the 2-methyl positional isomer (CAS 439094-92-5) is offered at a slightly higher purity specification of NLT 97% by MolCore . For procurement decisions in medicinal chemistry, the 95% purity benchmark is generally acceptable for building block and fragment library applications, though users requiring >97% purity for sensitive biophysical assays (e.g., SPR, ITC) should note the 2-percentage-point differential and consider additional purification (e.g., preparative HPLC).

Compound procurement Purity specification Chemical building block

Functional Group Compatibility for Further Derivatization: Amide and Piperazine as Synthetic Handles

The target compound contains two chemically orthogonal functional groups amenable to further derivatization: the secondary benzamide (capable of N-alkylation or acylation at the amide nitrogen) and the N-methylpiperazine moiety (amenable to quaternization, N-oxide formation, or further functionalization at the terminal methyl group). This is in contrast to the des-methyl piperazine analog N-(6-(piperazin-1-yl)pyridin-3-yl)-4-methylbenzamide (without the N-methyl group on piperazine), which presents an additional unprotected secondary amine that would require orthogonal protection strategies during fragment elaboration [1]. The N-methyl group on the piperazine in the target compound reduces synthetic complexity by eliminating one amine protection/deprotection step, and its favorable physicochemical properties (stability under standard conditions, compatibility with further functionalization) have been noted as advantageous for building block applications [2].

Synthetic building block Fragment elaboration Medicinal chemistry

Best Research and Industrial Application Scenarios for 4-Methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-48-1)


Fragment-Based Kinase Inhibitor Discovery – Tail Region Optimization

The compound serves as a low-molecular-weight fragment (MW 310.4 Da) mimicking the solvent-exposed tail region of type II kinase inhibitors such as imatinib and flumatinib. Its para-methylbenzamide scaffold provides a defined conformational preference that can be exploited in fragment growing and fragment linking strategies targeting the allosteric back pocket of ABL, PDGFR, or KIT kinases [1]. The N-methylpiperazine group contributes solubilizing character (XLogP3-AA = 2.3) while capping a secondary amine that would otherwise require protection . Users should note that no direct kinase inhibition IC50 data are publicly available for this specific compound; biological activity must be confirmed experimentally in the user's target assay system.

Synthetic Building Block for Imatinib-Class Kinase Inhibitor Libraries

The compound can be used as a synthetic intermediate for generating focused libraries of benzamide-piperazine kinase inhibitors. Its structure provides a pre-formed 6-(4-methylpiperazin-1-yl)pyridin-3-amine motif linked via amide to a para-toluoyl group, which can be elaborated via Suzuki coupling, Buchwald-Hartwig amination, or reductive amination at the pyridine or benzamide positions [1]. Commercial availability at 95% purity supports its use as a building block, though users should verify lot-specific purity by HPLC or NMR before use in library synthesis .

Physicochemical Property Reference for Lead Optimization – Ligand Efficiency Benchmarking

The compound's computed properties (MW 310.4, XLogP3-AA 2.3, HBD 1, HBA 4, rotatable bonds 3) place it in favorable fragment-like chemical space according to the rule of three (RO3) [1]. These properties make it a useful reference point for benchmarking ligand efficiency metrics (LE, LLE, LELP) when optimizing larger, more lipophilic kinase inhibitor leads. Its logP of 2.3 indicates moderate lipophilicity, which can be used to calibrate the impact of substituent changes on overall compound polarity during SAR exploration.

Positional Isomer Reference Standard for Analytical Method Development

As a defined para-methyl positional isomer (distinct from the 2-methyl isomer CAS 439094-92-5 and 3-methyl isomer), this compound can serve as an analytical reference standard for developing chromatographic methods (HPLC, UPLC) to resolve positional isomers in reaction mixtures or compound libraries [1]. This is particularly relevant for pharmaceutical process chemistry where regioisomeric impurities must be identified and quantified during the synthesis of kinase inhibitor APIs that incorporate related benzamide-piperazine-pyridine substructures.

Quote Request

Request a Quote for 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.